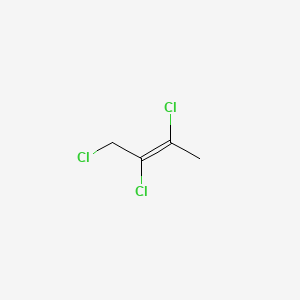
1,2,3-Trichloro-2-butene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,2,3-Trichloro-2-butene is an organic compound with the molecular formula C₄H₅Cl₃ It is a chlorinated derivative of butene, characterized by the presence of three chlorine atoms attached to the carbon atoms in the butene chain
Preparation Methods
Synthetic Routes and Reaction Conditions: 1,2,3-Trichloro-2-butene can be synthesized through the chlorination of 2-butene. The reaction typically involves the addition of chlorine gas to 2-butene under controlled conditions. The reaction is exothermic and requires careful monitoring of temperature and pressure to ensure the desired product is obtained.
Industrial Production Methods: In an industrial setting, the production of this compound involves the use of large-scale reactors where 2-butene is exposed to chlorine gas. The reaction is carried out in the presence of a catalyst to enhance the reaction rate and yield. The product is then purified through distillation and other separation techniques to obtain high-purity this compound.
Chemical Reactions Analysis
Types of Reactions: 1,2,3-Trichloro-2-butene undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atoms in this compound can be substituted with other functional groups through nucleophilic substitution reactions.
Addition Reactions: The double bond in this compound can participate in addition reactions with various reagents, such as hydrogen halides and halogens.
Oxidation Reactions: The compound can be oxidized to form corresponding epoxides or other oxidized derivatives.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium hydroxide are commonly used under basic conditions.
Addition Reactions: Hydrogen halides (e.g., HCl, HBr) or halogens (e.g., Br₂) are used under controlled conditions.
Oxidation Reactions: Oxidizing agents such as potassium permanganate or hydrogen peroxide are employed under acidic or basic conditions.
Major Products Formed:
Substitution Reactions: Products include various substituted butenes depending on the nucleophile used.
Addition Reactions: Products include halogenated butanes or butenes.
Oxidation Reactions: Products include epoxides or other oxidized derivatives.
Scientific Research Applications
1,2,3-Trichloro-2-butene has several applications in scientific research, including:
Chemistry: Used as a reagent in organic synthesis to introduce chlorine atoms into organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential use in the development of pharmaceuticals and therapeutic agents.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of other compounds.
Mechanism of Action
The mechanism of action of 1,2,3-Trichloro-2-butene involves its interaction with various molecular targets and pathways. The compound can act as an electrophile due to the presence of electron-withdrawing chlorine atoms, making it reactive towards nucleophiles. The double bond in the molecule also allows it to participate in addition reactions, forming new chemical bonds with other molecules.
Comparison with Similar Compounds
1,2-Dichloro-2-butene: Similar structure but with two chlorine atoms.
1,1,2-Trichloroethane: Similar chlorinated structure but with a different carbon backbone.
1,2,3-Trichloropropane: Similar chlorinated structure but with a different carbon backbone.
Uniqueness: 1,2,3-Trichloro-2-butene is unique due to the specific positioning of the chlorine atoms and the presence of a double bond, which imparts distinct chemical reactivity and properties compared to other chlorinated compounds.
Properties
CAS No. |
65087-02-7 |
|---|---|
Molecular Formula |
C4H5Cl3 |
Molecular Weight |
159.44 g/mol |
IUPAC Name |
1,2,3-trichlorobut-2-ene |
InChI |
InChI=1S/C4H5Cl3/c1-3(6)4(7)2-5/h2H2,1H3 |
InChI Key |
GANXLRLPPXLNTI-UHFFFAOYSA-N |
SMILES |
CC(=C(CCl)Cl)Cl |
Isomeric SMILES |
C/C(=C(/CCl)\Cl)/Cl |
Canonical SMILES |
CC(=C(CCl)Cl)Cl |
Key on ui other cas no. |
65087-02-7 |
Synonyms |
1,2,3-trichloro-2-butene |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


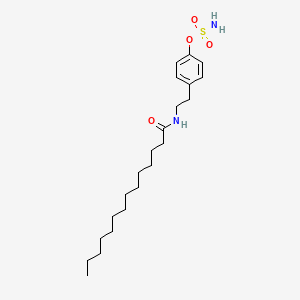
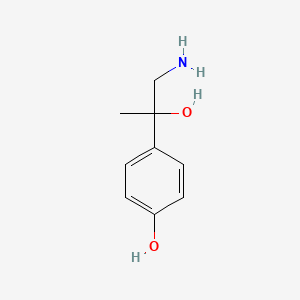

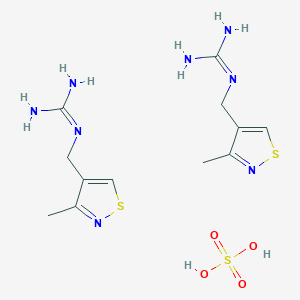
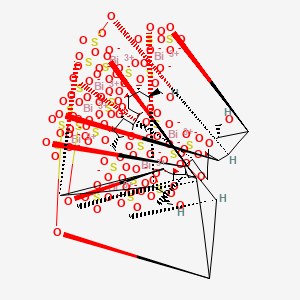


![2-Phenyl-4-quinolinecarboxylic acid [2-[2-chloro-5-(dimethylsulfamoyl)anilino]-2-oxoethyl] ester](/img/structure/B1228326.png)

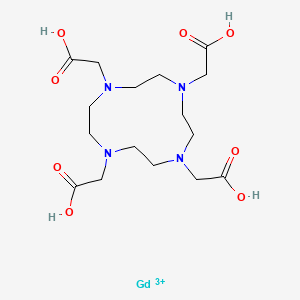
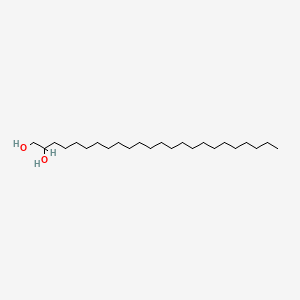
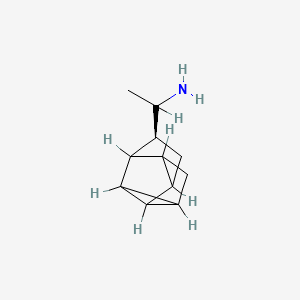
![1-methyl-N-[4-(trifluoromethyl)phenyl]-4-imidazolesulfonamide](/img/structure/B1228332.png)
![N,N-diethyl-4-[[5-oxo-6-(phenylmethyl)-7H-pyrrolo[3,4-b]pyridin-7-yl]amino]benzenesulfonamide](/img/structure/B1228334.png)
